(6-Amino-4-bromo-pyridin-2-yl)-urea
Description
(6-Amino-4-bromo-pyridin-2-yl)-urea is a substituted urea derivative featuring a pyridine ring with amino and bromo functional groups at specific positions. The bromine atom at the 4-position and the amino group at the 6-position likely influence its electronic properties, solubility, and reactivity, which are critical for its interactions in biological or chemical systems.
Properties
Molecular Formula |
C6H7BrN4O |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
(6-amino-4-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C6H7BrN4O/c7-3-1-4(8)10-5(2-3)11-6(9)12/h1-2H,(H5,8,9,10,11,12) |
InChI Key |
FDMMBOKXUJBBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)NC(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its pyridine core and substitution pattern. Below is a comparative analysis with structurally related urea derivatives:
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| (6-Amino-4-bromo-pyridin-2-yl)-urea | Pyridine | 4-Bromo, 6-Amino | Kinase inhibition, agrochemicals |
| N-(4-(5-Bromo-pyrimidin-2-yloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | Pyrimidine | 5-Bromo, 3-Chloro, 2-Nitrobenzoyl | Herbicides, enzyme inhibitors |
| N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide | Benzothiazole | 6-Chloropyrimidinyl, acetamide | Antimicrobial agents |
Core Heterocycle Differences :
- Pyridine vs. Pyrimidine : Pyridine-based compounds (e.g., the target molecule) exhibit distinct electronic properties compared to pyrimidine derivatives due to differences in aromaticity and lone pair availability. Pyrimidine analogs (e.g., compounds) often show enhanced hydrogen-bonding capacity, which is critical for enzyme binding .
- Benzothiazole Hybrids : Compounds like N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide () combine benzothiazole and pyrimidine moieties, broadening their biological activity spectrum, particularly in antimicrobial contexts .
Substituent Effects: Bromo vs. However, nitro groups (e.g., in analogs) are electron-withdrawing, which could enhance stability but reduce reactivity .
Application Trends: Agrochemicals: Urea derivatives with pyrimidine cores () are frequently used as herbicides due to their ability to disrupt plant enzymatic pathways. The target compound’s pyridine core may offer alternative modes of action in soil or plant systems, though direct agricultural data are lacking (cf. ’s focus on urea-fertilizer combinations) . Pharmaceuticals: Brominated pyridines are increasingly studied in drug discovery; the amino-urea linkage in the target compound aligns with motifs seen in kinase inhibitors (e.g., imatinib analogs) .
Research Findings and Limitations
- Synthetic Challenges: The bromo and amino groups on the pyridine ring may complicate synthesis, requiring regioselective reactions or protective group strategies.
- Data Gaps: No direct pharmacological or agrochemical data for this compound were identified in the provided evidence. Most inferences derive from structural analogs () or general urea applications ().
- Computational Insights : Tools like SHELX () could refine its crystal structure to elucidate intermolecular interactions, aiding in property optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
